molecular formula C13H15N5O B14871093 (5-((1-methyl-1H-pyrrol-2-yl)(1H-pyrrol-1-yl)methyl)-1,2,4-oxadiazol-3-yl)methanamine

(5-((1-methyl-1H-pyrrol-2-yl)(1H-pyrrol-1-yl)methyl)-1,2,4-oxadiazol-3-yl)methanamine

Cat. No.: B14871093
M. Wt: 257.29 g/mol
InChI Key: DHRCIAQGGAHZSG-UHFFFAOYSA-N
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Description

(5-((1-methyl-1H-pyrrol-2-yl)(1H-pyrrol-1-yl)methyl)-1,2,4-oxadiazol-3-yl)methanamine is a complex organic compound that features a combination of pyrrole and oxadiazole rings. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-((1-methyl-1H-pyrrol-2-yl)(1H-pyrrol-1-yl)methyl)-1,2,4-oxadiazol-3-yl)methanamine typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyrrole Rings: Starting from simple precursors like pyrrole or substituted pyrroles.

    Oxadiazole Ring Formation: This could involve cyclization reactions using appropriate reagents.

    Coupling Reactions: To link the pyrrole and oxadiazole rings, often using reagents like coupling agents or catalysts.

Industrial Production Methods

Industrial production methods would likely scale up the laboratory synthesis routes, optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, high-throughput screening for optimal conditions, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, especially at the pyrrole rings.

    Reduction: Reduction reactions could target the oxadiazole ring or the methanamine group.

    Substitution: Various substitution reactions could occur, particularly on the pyrrole rings or the methanamine group.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Including halogens, alkylating agents, or acylating agents.

Major Products

The major products would depend on the specific reactions and conditions but could include various substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

    Catalysis: The compound might serve as a ligand or catalyst in various organic reactions.

    Material Science:

Biology and Medicine

    Drug Development: Potential as a lead compound for developing new pharmaceuticals.

    Biological Probes: Use in studying biological pathways and mechanisms.

Industry

    Agriculture: Possible applications as a pesticide or herbicide.

    Polymer Science: Use in the synthesis of novel polymers with specific properties.

Mechanism of Action

The mechanism of action would depend on the specific application. In medicinal chemistry, it might involve interaction with specific enzymes or receptors, affecting biological pathways. The molecular targets could include proteins, nucleic acids, or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • (5-((1-methyl-1H-pyrrol-2-yl)(1H-pyrrol-1-yl)methyl)-1,2,4-oxadiazol-3-yl)methanol
  • (5-((1-methyl-1H-pyrrol-2-yl)(1H-pyrrol-1-yl)methyl)-1,2,4-oxadiazol-3-yl)ethanamine

Uniqueness

The unique combination of pyrrole and oxadiazole rings, along with the methanamine group, might confer specific biological activities or chemical reactivity that distinguishes it from similar compounds.

Properties

Molecular Formula

C13H15N5O

Molecular Weight

257.29 g/mol

IUPAC Name

[5-[(1-methylpyrrol-2-yl)-pyrrol-1-ylmethyl]-1,2,4-oxadiazol-3-yl]methanamine

InChI

InChI=1S/C13H15N5O/c1-17-6-4-5-10(17)12(18-7-2-3-8-18)13-15-11(9-14)16-19-13/h2-8,12H,9,14H2,1H3

InChI Key

DHRCIAQGGAHZSG-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C1C(C2=NC(=NO2)CN)N3C=CC=C3

Origin of Product

United States

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